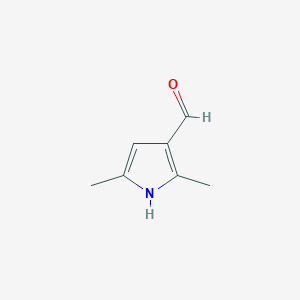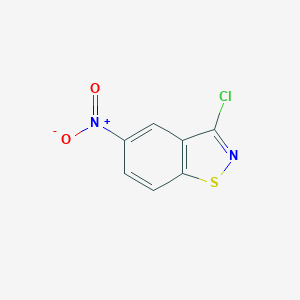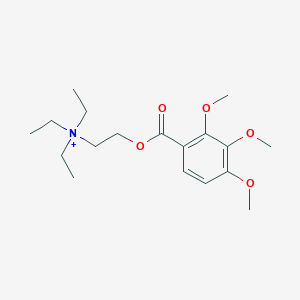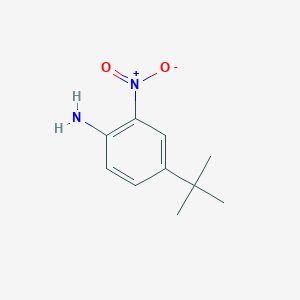![molecular formula C10H8N4O3 B188963 [(3-Hydroxy-2-quinoxalinyl)carbonyl] urea CAS No. 6275-81-6](/img/structure/B188963.png)
[(3-Hydroxy-2-quinoxalinyl)carbonyl] urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(3-Hydroxy-2-quinoxalinyl)carbonyl] urea is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been found to exhibit promising pharmacological properties, making it a subject of interest for researchers in the pharmaceutical industry.
Wirkmechanismus
The mechanism of action of [(3-Hydroxy-2-quinoxalinyl)carbonyl] urea is not fully understood, but it is believed to act through the inhibition of various signaling pathways involved in inflammation, cell proliferation, and apoptosis. It has been reported to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. It has also been found to inhibit the activity of cyclin-dependent kinases, which play a crucial role in cell cycle progression and proliferation.
Biochemical and Physiological Effects:
[(3-Hydroxy-2-quinoxalinyl)carbonyl] urea has been shown to exhibit several biochemical and physiological effects. It has been reported to inhibit the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6, which play a crucial role in the pathogenesis of various inflammatory diseases. It has also been found to induce apoptosis in cancer cells, inhibit angiogenesis, and modulate the activity of various enzymes involved in oxidative stress.
Vorteile Und Einschränkungen Für Laborexperimente
[(3-Hydroxy-2-quinoxalinyl)carbonyl] urea has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using various analytical techniques such as NMR spectroscopy and HPLC. However, the compound is not very stable and tends to degrade over time, making it difficult to store for extended periods. It is also relatively insoluble in water, which can limit its application in certain experiments.
Zukünftige Richtungen
[(3-Hydroxy-2-quinoxalinyl)carbonyl] urea has several potential future directions for research. One area of interest is the development of novel derivatives of the compound with improved pharmacological properties. Another area of research is the exploration of its potential therapeutic applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, further studies are needed to elucidate the mechanism of action of the compound and its potential application in the treatment of various inflammatory diseases.
Synthesemethoden
[(3-Hydroxy-2-quinoxalinyl)carbonyl] urea can be synthesized through a multistep process involving the reaction of 2-nitroaniline with ethyl acetoacetate, followed by reduction and cyclization reactions. The resulting product is then treated with urea to obtain [(3-Hydroxy-2-quinoxalinyl)carbonyl] urea. The synthesis of this compound has been reported in several studies, and different variations of the reaction conditions have been explored to optimize the yield and purity of the product.
Wissenschaftliche Forschungsanwendungen
[(3-Hydroxy-2-quinoxalinyl)carbonyl] urea has been studied extensively for its potential therapeutic applications. Several studies have reported its efficacy as an anti-inflammatory, anti-cancer, and anti-viral agent. It has also been found to exhibit neuroprotective properties, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
CAS-Nummer |
6275-81-6 |
|---|---|
Produktname |
[(3-Hydroxy-2-quinoxalinyl)carbonyl] urea |
Molekularformel |
C10H8N4O3 |
Molekulargewicht |
232.2 g/mol |
IUPAC-Name |
N-carbamoyl-3-oxo-4H-quinoxaline-2-carboxamide |
InChI |
InChI=1S/C10H8N4O3/c11-10(17)14-9(16)7-8(15)13-6-4-2-1-3-5(6)12-7/h1-4H,(H,13,15)(H3,11,14,16,17) |
InChI-Schlüssel |
QSCRRKZLIYRZAW-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)NC(=O)C(=N2)C(=O)NC(=O)N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=NC=CC4=C3C(=NC5=CC=CC=C45)C2=O |
Synonyme |
enzo-sampangine benzosampangine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-Azatricyclo[3.3.1.13,7]decan-4-one](/img/structure/B188890.png)






